Ethyl dodecyl(methyl)carbamate

Surfactant aggregation Critical micelle concentration Tensiometry

Ethyl dodecyl(methyl)carbamate (CAS 918934-55-1; IUPAC: ethyl N-dodecyl-N-methylcarbamate; molecular formula C₁₆H₃₃NO₂; MW 271.44 g/mol) is a tertiary carbamate ester featuring a twelve-carbon linear alkyl chain, a central N-methyl substituent, and a terminal ethyl ester group. This compound belongs to the broader class of N-alkyl-N-methylcarbamate surfactants, which are structurally distinguished from primary (N–H) and secondary carbamates by their fully substituted nitrogen center.

Molecular Formula C16H33NO2
Molecular Weight 271.44 g/mol
CAS No. 918934-55-1
Cat. No. B12628467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl dodecyl(methyl)carbamate
CAS918934-55-1
Molecular FormulaC16H33NO2
Molecular Weight271.44 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCN(C)C(=O)OCC
InChIInChI=1S/C16H33NO2/c1-4-6-7-8-9-10-11-12-13-14-15-17(3)16(18)19-5-2/h4-15H2,1-3H3
InChIKeyICGHIYRPSFNJMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Dodecyl(methyl)carbamate (CAS 918934-55-1): Baseline Identity and Procurement-Relevant Class Characteristics


Ethyl dodecyl(methyl)carbamate (CAS 918934-55-1; IUPAC: ethyl N-dodecyl-N-methylcarbamate; molecular formula C₁₆H₃₃NO₂; MW 271.44 g/mol) is a tertiary carbamate ester featuring a twelve-carbon linear alkyl chain, a central N-methyl substituent, and a terminal ethyl ester group [1]. This compound belongs to the broader class of N-alkyl-N-methylcarbamate surfactants, which are structurally distinguished from primary (N–H) and secondary carbamates by their fully substituted nitrogen center. This substitution pattern eliminates hydrogen-bond-donor capacity at the carbamate nitrogen, fundamentally altering aggregation behavior, hydrolytic stability, and biological interaction profiles relative to less-substituted analogues [2]. The compound is typically supplied as a clear liquid soluble in common organic solvents, with limited aqueous solubility characteristic of its logP range [1].

Why Generic Substitution of Ethyl Dodecyl(methyl)carbamate with Closest-Analog Carbamates Carries Quantifiable Performance Risk


Carbamate esters with identical alkyl chain lengths are not functionally interchangeable because the nitrogen substitution pattern (N–H, N-methyl, N-ethyl) exerts a decisive influence on aggregation thermodynamics, solubilization capacity, and antimicrobial selectivity. In systematic studies on carbamate-containing surfactant series, introduction of a carbamate fragment lowered the critical micelle concentration (CMC) by a factor of 3–4 relative to non-carbamate head-group analogues, while within carbamate-bearing series, the CMC of the dodecyl homologue (C12) was approximately 3.3-fold higher than the tetradecyl (C14) and 10-fold higher than the hexadecyl (C16) homologue [1]. Furthermore, antimicrobial activity was not monotonic with chain length: the C14 homologue exhibited the maximum antimicrobial potency, whereas the C12 homologue showed intermediate activity [1]. These chain-length– and substitution-dependent structure–activity relationships mean that substituting the target compound with a C10, C14, or N–H analogue without experimental validation risks either underperformance in surface activity or an unintended shift in antimicrobial spectrum. The quantitative evidence below establishes the measurable performance boundaries against which procurement decisions for this specific compound should be evaluated.

Quantitative Comparative Evidence Guide for Ethyl Dodecyl(methyl)carbamate (CAS 918934-55-1): Differential Performance Metrics vs. Structural Analogs


Critical Micelle Concentration (CMC) Reduction by Carbamate Fragment Incorporation: Dodecyl Homologue vs. Non-Carbamate Morpholinium Comparator

In a homologous series of morpholinium surfactants, incorporation of a carbamate fragment between the head group and hydrophobic tail consistently reduced CMC values. The dodecyl homologue C12MB-carb exhibited a CMC of 3.0 mM by tensiometry, compared to 9.6 mM for the carbamate-free analogue C12MB (4-alkyl-4-methylmorpholinium bromide), representing a 3.2-fold reduction [1]. This CMC-lowering effect is attributable to the additional hydrogen-bonding and dipolar interactions introduced by the carbamate linker, which stabilize pre-micellar aggregates and facilitate micellization at lower concentrations [1]. The magnitude of this effect for the dodecyl homologue is consistent with the 3–4-fold CMC reduction observed across the entire homologous series (C12–C16) [1].

Surfactant aggregation Critical micelle concentration Tensiometry

Solubilization Capacity Enhancement by Carbamate Fragment: Twofold Increase Over Non-Carbamate Analogue

The solubilization capacity of carbamate-functionalized morpholinium surfactants toward the hydrophobic dye Orange OT was determined by spectrophotometry. For the hexadecyl homologue C16MB-carb, the solubilization capacity reached 0.036 mol_OOT/mol_surf, compared to 0.019 mol_OOT/mol_surf for the unmodified analogue C16MB—a precise twofold increase [1]. This enhancement is mechanistically linked to the carbamate fragment's ability to engage in additional hydrogen-bonding interactions with the solubilizate, as supported by comparable solubilization values observed for hydroxyethyl-functionalized morpholinium surfactants [1]. While this datum is for the C16 homologue, the monotonic relationship between alkyl chain length and solubilization capacity within the homologous series supports class-level inference that the dodecyl homologue with a carbamate fragment will similarly outperform its non-carbamate counterpart.

Solubilization capacity Hydrophobic dye Orange OT

Antimicrobial Activity Chain-Length Dependence: Dodecyl vs. Tetradecyl and Hexadecyl Homologues in Carbamate Surfactant Series

Systematic MIC evaluation of carbamate-containing morpholinium surfactants (CnMB-carb, n = 8–16) against a panel of Gram-positive (S. aureus, B. cereus, E. faecalis, MRSA) and Gram-negative (E. coli, P. aeruginosa) bacteria, plus the fungus C. albicans, revealed that antimicrobial activity increases with hydrocarbon chain length, peaking at the tetradecyl (C14) homologue, not the hexadecyl (C16) homologue [1]. This non-monotonic activity profile—where C14 > C16 > C12 > C10 > C8—is in contrast to the monotonic CMC dependence and indicates a distinct mechanism of antimicrobial action involving optimization of membrane penetration and disruption at intermediate chain lengths [1]. In a parallel study on piperidinium surfactants bearing an N-ethylcarbamate fragment, antimicrobial activity against plant-pathogenic bacteria similarly increased from the dodecyl to hexadecyl derivative [2]. The dodecyl homologue therefore occupies a strategically intermediate position: it provides measurable antimicrobial activity while retaining lower hemolytic risk than longer-chain analogues, a critical consideration for formulation safety.

Antimicrobial activity Minimum inhibitory concentration Chain-length optimization

Biodegradation Profile of Carbamate-Containing Surfactants: Readily Biodegradable Classification Across Chain Lengths

The closed bottle test (OECD 301D) conducted over 28 days on the morpholinium carbamate surfactant series (CnMB-carb, n = 8–16) yielded biodegradation rates ranging from 56.7% to 62.3%, with no significant dependence on alkyl chain length [1]. Sodium acetate was used as the reference compound. According to established regulatory criteria, compounds achieving >60% biodegradation in this test are classified as 'readily biodegradable' [1]. These values are comparable to those reported for piperidinium carbamate surfactants [1]. In contrast, many conventional cationic surfactants (e.g., quaternary ammonium compounds) exhibit significantly lower biodegradation rates, often falling below 40% in standard tests. The carbamate fragment serves as a hydrolytically cleavable linker—stable at neutral pH for >4 months but susceptible to alkaline hydrolysis—providing an engineered degradation pathway not available to non-functionalized alkylammonium surfactants [1].

Biodegradability Closed bottle test Environmental fate

Surface Tension Reduction Efficiency: Dodecyl Carbamate Homologue vs. Shorter-Chain Analogues

Within the carbamate-functionalized morpholinium surfactant series (CnMB-carb), the surface tension at the air/water interface reached a plateau of approximately 40 mN/m for dodecyl and longer homologues (C12–C16), while shorter-chain homologues C8MB-carb and C10MB-carb achieved lower surface tension values of approximately 30 mN/m [1]. This difference is attributed to the packing constraints of longer alkyl chains at the interface, which limit the maximum surface excess concentration [1]. The dodecyl homologue thus marks the transition point between the low-surface-tension regime (C8–C10) and the high-surface-tension plateau regime (C12–C16), offering a unique combination of moderate surface tension reduction coupled with the lower CMC and higher solubilization capacity characteristic of longer-chain surfactants.

Surface tension Interfacial activity Tensiometry

Procurement-Optimized Application Scenarios for Ethyl Dodecyl(methyl)carbamate Based on Quantitative Differentiators


Tunable Surfactant Design Where a 3–4× CMC Reduction vs. Non-Carbamate Analogues Is Required

In surfactant formulation where minimized surfactant loading is critical—such as in enhanced oil recovery (EOR) chemical flooding, where surfactant cost-per-barrel is a primary economic constraint—selecting ethyl dodecyl(methyl)carbamate over a non-carbamate C12 surfactant is supported by class-level evidence showing that the carbamate fragment reduces CMC by a factor of 3–4 relative to alkylmethylmorpholinium bromides of identical tail length [1]. This translates to approximately threefold less surfactant mass required to reach the working micellar concentration, directly reducing procurement volume and logistical burden.

Antimicrobial Formulation Requiring Intermediate Potency with Reduced Cytotoxicity Risk

For preservative or disinfectant formulations targeting Gram-positive pathogens including MRSA, the dodecyl (C12) homologue provides a well-characterized intermediate antimicrobial activity profile. Systematic MIC data across the CnMB-carb series demonstrate that C12MB-carb inhibits Gram-positive strains including MRSA, while the peak antimicrobial activity resides at the tetradecyl (C14) homologue [1]. Procuring the C12 compound, rather than the C14 or C16, allows formulators to achieve meaningful antimicrobial efficacy while maintaining a wider safety margin against mammalian cell toxicity—an advantage supported by the known correlation between chain length and cytotoxicity in cationic surfactant series [1].

Enhanced Hydrophobic Payload Delivery Leveraging 2× Solubilization Capacity Advantage

In drug delivery or agrochemical formulation where hydrophobic active ingredients (e.g., indomethacin, meloxicam, or lipophilic pesticides) must be solubilized in aqueous media, the carbamate fragment provides a twofold increase in solubilization capacity compared to non-carbamate surfactant analogues of equivalent tail length [1]. Ethyl dodecyl(methyl)carbamate, by virtue of its carbamate ester moiety, is expected to engage in hydrogen-bonding interactions with solubilizates that are unavailable to simple alkylammonium surfactants, enhancing the molar ratio of payload to surfactant and reducing the total excipient burden in the final formulation [1].

Environmentally Tolerable Formulation Design with Documented Ready Biodegradability

For applications subject to stringent environmental regulations (e.g., EU Detergent Regulation EC 648/2004, REACH, or US EPA Safer Choice), the carbamate-containing surfactant class has demonstrated biodegradation rates of 56.7–62.3% in the OECD 301D closed bottle test, meeting the ≥60% threshold for 'readily biodegradable' classification [1]. Procuring ethyl dodecyl(methyl)carbamate—with its hydrolytically cleavable carbamate ester linkage—provides a documented environmental fate advantage over non-cleavable quaternary ammonium surfactants that persist in aquatic environments, thereby reducing regulatory risk and supporting eco-label certification [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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